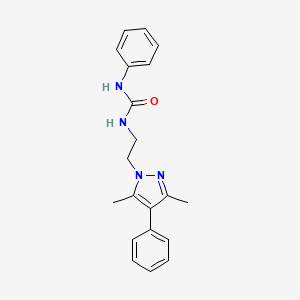
1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPPU and belongs to the class of urea derivatives. DPPU has been synthesized using various methods, and its synthesis method will be discussed in Additionally, the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPPU will be explored.
Mécanisme D'action
The mechanism of action of DPPU is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. DPPU has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. Additionally, DPPU has been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
DPPU has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of insulin sensitivity. Studies have also suggested that DPPU can reduce oxidative stress and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
DPPU has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, DPPU has limitations in terms of its toxicity and potential side effects, which must be carefully considered when conducting experiments.
Orientations Futures
There are several future directions for the research and development of DPPU. One potential direction is the exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPPU and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for DPPU is also an important area of research.
Conclusion:
In conclusion, 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPU has been synthesized using various methods, and its synthesis method has been discussed in this paper. Additionally, the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPPU have been explored. Further research is needed to fully understand the potential therapeutic applications of DPPU and its mechanism of action.
Méthodes De Synthèse
DPPU can be synthesized using various methods, including the reaction between 3,5-dimethyl-4-phenyl-1H-pyrazole-1-carboxylic acid and phenyl isocyanate in the presence of a coupling agent. Another method involves the reaction between 3,5-dimethyl-4-phenyl-1H-pyrazole-1-carboxylic acid and 1-(2-aminoethyl)-3-phenylurea. The resulting product is then treated with phenyl isocyanate to obtain DPPU.
Applications De Recherche Scientifique
DPPU has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antidiabetic properties. Studies have shown that DPPU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DPPU has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, DPPU has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-19(17-9-5-3-6-10-17)16(2)24(23-15)14-13-21-20(25)22-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSVQGEGPCHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2903902.png)


![(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B2903908.png)

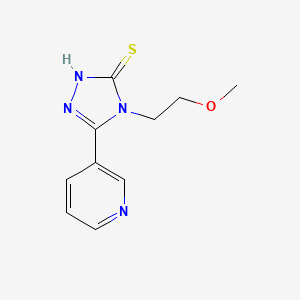

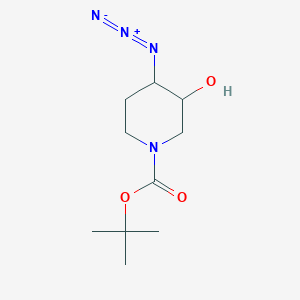
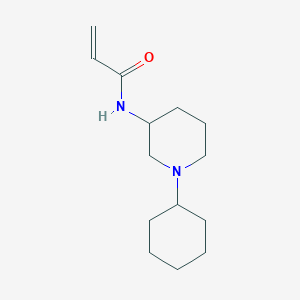

![3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B2903919.png)
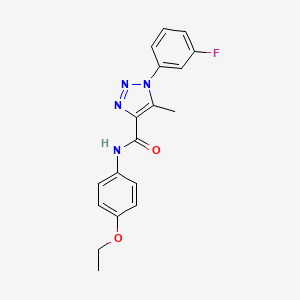
![tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2903921.png)
![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2903922.png)